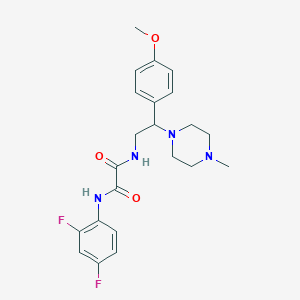

N1-(2,4-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2N4O3/c1-27-9-11-28(12-10-27)20(15-3-6-17(31-2)7-4-15)14-25-21(29)22(30)26-19-8-5-16(23)13-18(19)24/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZYNZCVRUNXEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the difluorophenyl intermediate: This step involves the reaction of 2,4-difluoroaniline with an appropriate reagent to introduce the oxalamide functionality.

Introduction of the methoxyphenyl group: The intermediate is then reacted with 4-methoxybenzyl chloride under basic conditions to form the methoxyphenyl derivative.

Addition of the methylpiperazinyl group: Finally, the methoxyphenyl derivative is reacted with 1-methylpiperazine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl and methoxyphenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Oxalamide Derivatives

Key Observations :

- Target vs. S336/S5456 : The target lacks the pyridine ring and dimethoxybenzyl group found in S336/S5456 but introduces fluorine and piperazine, which may alter receptor affinity and metabolic pathways.

- Target vs.

- Target vs. Compound 81 : Both feature methoxyphenyl groups, but the target’s difluorophenyl and piperazine moieties may enhance CNS penetration compared to Compound 81’s chlorophenyl group.

Toxicological and Metabolic Profiles

Table 2: Toxicological Comparisons

Key Insights :

- S336 : High safety margins due to rapid metabolism without toxic byproducts .

- Target Compound : Expected to undergo similar oxidative metabolism, but the piperazine group may introduce N-demethylation or ring oxidation pathways, requiring further study.

Regulatory Status

- S336 : Approved globally (FDA, EFSA, JECFA) as a flavoring agent .

- S5456: Limited data; partial CYP inhibition noted but deemed non-critical .

- Target Compound: No regulatory data available. Its structural divergence from flavor-oriented oxalamides (e.g., lack of pyridine) may necessitate independent safety evaluation.

Biological Activity

N1-(2,4-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxalamide core, which contributes to its unique chemical properties. The IUPAC name is N'-(2,4-difluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide. Its molecular formula is C17H16F2N2O3, and it has distinct functional groups that may influence its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | N'-(2,4-difluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |

| Molecular Formula | C17H16F2N2O3 |

| Molecular Weight | 336.32 g/mol |

| Melting Point | Not specified |

Synthesis Methods

The synthesis of N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with 4-methoxyphenethylamine in the presence of oxalyl chloride under controlled conditions. The general synthesis steps are:

- Formation of Intermediate : Reaction of 2,4-difluoroaniline with oxalyl chloride to form 2,4-difluorophenyl oxalyl chloride.

- Final Product Formation : The intermediate is then reacted with 4-methoxyphenethylamine to yield the desired oxalamide compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Biological Evaluations

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Activity : Preliminary tests suggest that the compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies

- Antimicrobial Testing : In a study evaluating the antibacterial activity against E. coli and Staphylococcus spp., N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide demonstrated significant inhibitory effects compared to control groups.

- Inhibition Studies : Another investigation focused on the inhibition of specific enzymes related to metabolic disorders. Results indicated that the compound could effectively inhibit certain target enzymes by binding competitively.

Q & A

Q. How can structural analogs be designed to enhance target selectivity?

- Methodological Answer :

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors) using MOE or Discovery Studio to guide substitutions .

- Selectivity Screening : Profile analogs against panels of related receptors (e.g., kinase family members) to prioritize candidates with >10-fold selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.